

In-Depth Technical Guide to Trisodium Pentacyanoaminoferate: Solubility, Synthesis, and Analytical Applications

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Compound of Interest

Compound Name: *Trisodium pentacyanoaminoferate*

Cat. No.: *B086921*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **trisodium pentacyanoaminoferate**, with a focus on its solubility, experimental protocols for its synthesis and use, and its role in analytical chemistry. This document is intended to serve as a valuable resource for professionals in research and drug development.

Quantitative Solubility Data

Precise quantitative solubility data for **trisodium pentacyanoaminoferate** in a wide range of solvents and at various temperatures is not extensively documented in publicly available literature. However, based on existing information, the following summary provides the best available data and informed estimations.

Table 1: Solubility of **Trisodium Pentacyanoaminoferate**

Solvent	Temperature (°C)	Solubility	Citation
Water	Ambient	Highly Soluble; ≥ 1 g/100 mL	[1]
Ethanol	Ambient	Insoluble/Slightly Soluble	[1]
Methanol	Ambient	Data not available	
Dimethyl Sulfoxide (DMSO)	Ambient	Data not available	
Acetone	Ambient	Data not available	

Note on Solubility Data: The United States Pharmacopeia (USP) standards confirm the solubility of **trisodium pentacyanoaminoferate** by the clear dissolution of 500 mg in 50 mL of water, which corresponds to a solubility of at least 1 g/100 mL.[1] The compound is often washed with ethanol during its synthesis, suggesting low solubility in this solvent.[1] For other organic solvents, experimental determination is recommended.

Experimental Protocols

Synthesis of Trisodium Pentacyanoaminoferate from Sodium Nitroprusside

This protocol describes the most common laboratory-scale synthesis of **trisodium pentacyanoaminoferate**.

Materials:

- Sodium Nitroprusside (Sodium pentacyanonitrosylferrate(II))
- Concentrated Ammonia Solution (32%)
- Absolute Ethanol
- Sulfuric Acid (for desiccator)

- Calcium Chloride (for desiccator)
- Distilled Water
- Filtration apparatus (e.g., Büchner funnel)
- Desiccator

Procedure:

- Dissolve 10 g of sodium nitroprusside in 55 mL of 32% ammonia solution.
- Store the solution in a light-protected container at 0°C for 24 hours. A yellow-green precipitate of **trisodium pentacyanoaminoferate** will form.[\[1\]](#)
- Filter the precipitate using a Büchner funnel.
- Wash the collected precipitate with absolute ethanol to remove any unreacted ammonia.[\[1\]](#)
- Partially dry the product in a desiccator containing sulfuric acid.
- For long-term storage, transfer the partially dried product to a desiccator containing calcium chloride. The compound should be used within 48 hours as it is prone to decomposition, indicated by a color change to brownish-green.[\[1\]](#)

Workflow for the Synthesis of **Trisodium Pentacyanoaminoferate**:

Synthesis Workflow

Spectrophotometric Quantification of Aromatic Nitro Compounds

Trisodium pentacyanoaminoferate is a key reagent in the colorimetric determination of aromatic nitro compounds. This method involves the reduction of the nitro group to a primary amine, which then reacts with the iron complex to form a colored product.

Materials:

- **Trisodium Pentacyanoaminoferrate** solution
- Aromatic nitro compound standard and sample solutions
- Reducing agent (e.g., Zinc dust and Calcium Chloride)
- Spectrophotometer

Procedure:

- **Reduction of the Nitro Compound:** Reduce the aromatic nitro compound to its corresponding primary aromatic amine. This can be achieved using a suitable reducing agent, such as zinc dust in the presence of calcium chloride.^[1]
- **Color Formation:** Add the **trisodium pentacyanoaminoferrate** solution to the solution containing the newly formed aromatic amine. A purple-colored product will form.^[1]
- **Spectrophotometric Measurement:** Measure the absorbance of the resulting solution at its wavelength of maximum absorbance (typically between 480-540 nm).^[1]
- **Quantification:** Prepare a calibration curve using standard solutions of the aromatic nitro compound. Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve. Linearity is often observed in concentration ranges such as 8–180 µg/mL for compounds like isradipine.^[1]

Reaction Pathway for the Quantification of Aromatic Nitro Compounds:

Analytical Reaction Pathway

Signaling Pathways and Logical Relationships

While **trisodium pentacyanoaminoferrate** is not directly involved in biological signaling pathways in the traditional sense, its utility in detecting and quantifying molecules of biological and pharmaceutical importance, such as nitroaromatic drugs, is significant. The logical relationship in its analytical application is a sequential process of chemical transformation enabling detection, as illustrated in the diagram above. The core principle is the conversion of a non-chromophoric analyte (the nitro compound) into a detectable, colored species through a specific chemical reaction.

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References

- 1. Trisodium pentacyanoamino ferrate | 14099-05-9 | Benchchem [benchchem.com]
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